Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride
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Overview
Description
Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of other chemical entities and has significant relevance in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride typically involves the reaction of 2,2-dimethyl-3-(methylamino)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2-dimethyl-3-(methylamino)propanoic acid+methanolHClMethyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride can be compared with similar compounds such as:
Methyl 3-(dimethylamino)propionate: This compound has a similar structure but lacks the 2,2-dimethyl substitution.
Methyl N,N-dimethyl-β-alanine: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,5-8-3)6(9)10-4;/h8H,5H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFNHVRCFABMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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